ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate
Übersicht
Beschreibung
Ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate, commonly known as NPB-01, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. The c-Myc-Max complex is a key regulator of cell growth and proliferation, and its dysregulation is implicated in many types of cancer. Therefore, NPB-01 has the potential to be a valuable tool in cancer research and therapy.
Wirkmechanismus
NPB-01 works by binding to the Max protein, which is the binding partner of c-Myc. This prevents the formation of the c-Myc-Max complex, which is required for the transcriptional activation of many genes involved in cell growth and proliferation. By inhibiting this interaction, NPB-01 can effectively block the growth and proliferation of cancer cells that rely on c-Myc for their survival.
Biochemical and Physiological Effects:
Studies have shown that NPB-01 has a selective effect on c-Myc-dependent gene expression, without affecting the expression of other genes. This suggests that NPB-01 is a specific inhibitor of the c-Myc-Max complex, and does not have off-target effects on other cellular processes. In addition, NPB-01 has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress c-Myc, further supporting its potential as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of NPB-01 is its high potency and specificity for the c-Myc-Max complex. This makes it a valuable tool for studying the role of c-Myc in cancer and other diseases. However, one limitation is that NPB-01 is a synthetic compound, and its use may not accurately reflect the physiological effects of natural c-Myc inhibitors. In addition, the high cost of NPB-01 may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on NPB-01. One area of interest is the development of more potent and selective c-Myc inhibitors that could be used as cancer therapeutics. Another area of interest is the use of NPB-01 in combination with other cancer drugs to enhance their efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of NPB-01, and its potential as a tool for studying c-Myc-dependent gene expression.
Wissenschaftliche Forschungsanwendungen
NPB-01 has been shown to be a potent inhibitor of the c-Myc-Max interaction in various cell-based assays. This has led to its use in many scientific research applications, including cancer research and drug discovery. For example, NPB-01 has been used to investigate the role of c-Myc in the development of certain types of cancer, such as leukemia and lymphoma. It has also been used to screen for potential c-Myc inhibitors that could be developed into cancer therapeutics.
Eigenschaften
IUPAC Name |
ethyl 4-[(3-nitro-4-pyrrolidin-1-ylbenzoyl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-28-20(25)14-5-8-16(9-6-14)21-19(24)15-7-10-17(18(13-15)23(26)27)22-11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBNGEQUAFBXOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.